cis,cis-1,3,5-Tri(Cbz-amino)cyclohexane
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Overview
Description
cis,cis-1,3,5-Tri(Cbz-amino)cyclohexane: is an organic compound with the molecular formula C30H33N3O6 and a molecular weight of 531.6 g/mol . This compound is characterized by the presence of three carbobenzoxy (Cbz) protected amino groups attached to a cyclohexane ring in a cis,cis-1,3,5 configuration. It is primarily used in research and development, particularly in the field of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis,cis-1,3,5-Tri(Cbz-amino)cyclohexane typically involves the protection of the amino groups on a cyclohexane ring. One common method is the Curtius rearrangement starting from cyclohexanetricarboxylic acid, which is then converted into the tris carbamate of cyclohexane . This intermediate is subsequently treated with benzyl chloroformate (Cbz-Cl) to yield the final product .
Industrial Production Methods: The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: cis,cis-1,3,5-Tri(Cbz-amino)cyclohexane undergoes various chemical reactions, including:
Hydrolysis: The Cbz protecting groups can be removed under acidic or basic conditions to yield the free amine groups.
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are used under mild to moderate conditions.
Major Products Formed:
Hydrolysis: The major product is cis,cis-1,3,5-triaminocyclohexane.
Substitution Reactions: The products depend on the electrophile used, resulting in various substituted cyclohexane derivatives.
Scientific Research Applications
cis,cis-1,3,5-Tri(Cbz-amino)cyclohexane has several applications in scientific research:
Mechanism of Action
The mechanism of action of cis,cis-1,3,5-Tri(Cbz-amino)cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The Cbz-protected amino groups can be selectively deprotected to reveal reactive amine groups, which can then form covalent or non-covalent interactions with target molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
cis,cis-1,3,5-Triaminocyclohexane: This compound lacks the Cbz protecting groups and is more reactive due to the presence of free amine groups.
Tris(aminomethyl)ethane: Another tripodal ligand with similar coordination properties but different structural features.
Uniqueness: cis,cis-1,3,5-Tri(Cbz-amino)cyclohexane is unique due to its Cbz-protected amino groups, which provide stability and allow for selective deprotection. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in research .
Properties
IUPAC Name |
benzyl N-[3,5-bis(phenylmethoxycarbonylamino)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O6/c34-28(37-19-22-10-4-1-5-11-22)31-25-16-26(32-29(35)38-20-23-12-6-2-7-13-23)18-27(17-25)33-30(36)39-21-24-14-8-3-9-15-24/h1-15,25-27H,16-21H2,(H,31,34)(H,32,35)(H,33,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSJPWVJKMIOJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(CC1NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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